molecular formula C94H148ClN23O21S2 B10828398 Yap-tead-IN-1 (tfa)

Yap-tead-IN-1 (tfa)

Cat. No.: B10828398
M. Wt: 2035.9 g/mol
InChI Key: NRFGLOIPRVOFKG-WSOWYRKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yap-tead-IN-1 (tfa) is a potent and competitive peptide inhibitor of the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) transcription factors. This compound is a 17mer peptide that shows a higher binding affinity to TEAD1 compared to YAP, making it a valuable tool in scientific research, particularly in the study of the Hippo signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yap-tead-IN-1 (tfa) is synthesized through peptide synthesis techniques. The sequence of the peptide is Ac-Val-Pro-{Phe(3-Cl)}-{Hcy}-Leu-Arg-Lys-{Nle}-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2, with a disulfide bridge between Hcy4 and Cys13 . The synthesis involves standard solid-phase peptide synthesis (SPPS) methods, followed by purification processes such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: While specific industrial production methods for Yap-tead-IN-1 (tfa) are not detailed, it is typically produced in research laboratories using custom peptide synthesis services. The compound is stored as a solid at -20°C to -80°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Yap-tead-IN-1 (tfa) primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the fully synthesized and purified Yap-tead-IN-1 (tfa) peptide, which is used for further biological assays and research applications.

Scientific Research Applications

Yap-tead-IN-1 (tfa) is extensively used in scientific research due to its ability to inhibit the YAP-TEAD interaction. Its applications include:

Properties

Molecular Formula

C94H148ClN23O21S2

Molecular Weight

2035.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane

InChI

InChI=1S/C93H144ClN23O21S2.CH4/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119;/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100);1H4/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-;/m0./s1

InChI Key

NRFGLOIPRVOFKG-WSOWYRKTSA-N

Isomeric SMILES

C.CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Canonical SMILES

C.CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C

Origin of Product

United States

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